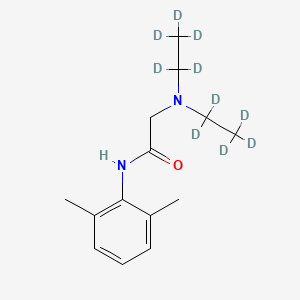

Lidocaine d10

Descripción

Propiedades

Número CAS |

851528-09-1 |

|---|---|

Fórmula molecular |

C14H22N2O |

Peso molecular |

242.39 g/mol |

Nombre IUPAC |

N-(2,6-dimethylphenyl)-2-[1,1,2,2,2-pentadeuterioethyl(2,2,2-trideuterioethyl)amino]acetamide |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2 |

Clave InChI |

NNJVILVZKWQKPM-IXKWUQSXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] |

SMILES canónico |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

137-58-6 (unlabelled) |

Sinónimos |

2-(Diethyl-D10-amino)-N-(2,6-dimethylphenyl) acetamide |

Etiqueta |

Lidocaine |

Origen del producto |

United States |

Foundational & Exploratory

Lidocaine-d10: Structural Integrity and Bioanalytical Application

Topic: Lidocaine-d10 Chemical Structure, Molecular Weight, and Bioanalytical Application Content Type: Technical Whitepaper / Application Guide Audience: Senior Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.

Executive Summary

In the regulated environment of bioanalysis (GLP/GCP), the quantification of Lidocaine—a voltage-gated sodium channel blocker—requires precision that exceeds standard calibration methods. Lidocaine-d10 (N,N-diethyl-d10) serves as the gold-standard stable isotope-labeled (SIL) internal standard.[1] Its mass shift of +10 Da provides optimal separation from the analyte’s isotopic envelope while maintaining identical chromatographic retention, thereby effectively compensating for matrix effects and ionization suppression in LC-MS/MS workflows.

Chemical Identity & Physicochemical Properties

Researchers must distinguish between the Free Base (used in organic phase extractions) and the Hydrochloride Salt (water-soluble, common in commercial standards).[1] Using the wrong molecular weight in stock solution preparation is a frequent source of quantitation error.

Table 1: Critical Chemical Data

| Parameter | Lidocaine-d10 (Free Base) | Lidocaine-d10 HCl (Salt) |

| CAS Number | 851528-09-1 | 1189959-13-4 |

| Chemical Formula | ||

| Molecular Weight | 244.41 g/mol | 280.87 g/mol |

| Exact Mass (Monoisotopic) | 244.2360 | 244.2360 (cation only) |

| Appearance | White crystalline solid | White crystalline powder |

| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol |

| pKa | 7.9 (Amine) | N/A |

Structural Analysis & Isotopic Positioning

The deuterium labeling in Lidocaine-d10 is located exclusively on the two diethyl groups attached to the tertiary amine.

-

IUPAC Name: 2-(Diethylamino-d10)-N-(2,6-dimethylphenyl)acetamide.[1]

-

Structural Integrity: The ethyl positions are chemically stable and non-exchangeable in aqueous media, unlike protons adjacent to carbonyls or on aromatic rings which can undergo H/D exchange, compromising the internal standard's integrity.

Mass Spectrometry Mechanics: The "Why" Behind d10

The +10 Da Advantage

While d3 or d6 analogs exist, Lidocaine-d10 is preferred for high-sensitivity assays. Natural Lidocaine contains Carbon-13 isotopes.[1] The M+3 isotope of natural Lidocaine (approx. 0.1% abundance) can contribute signal to a d3 internal standard channel ("cross-talk"), artificially inflating the IS response.[1] A +10 Da shift moves the IS mass completely clear of the analyte's isotopic envelope.

Fragmentation Logic (SRM Transitions)

In Triple Quadrupole (QqQ) systems, the fragmentation pattern confirms the label position.[1]

-

Analyte (d0): Precursor 235

Product 86 (Diethylaminoethyl cation, -

Standard (d10): Precursor 245

Product 96 (Perdeuterated diethylaminoethyl cation,

The retention of the +10 mass shift in the product ion confirms that the deuterated ethyl groups are part of the detected fragment, ensuring high specificity.

Figure 1: MS/MS Fragmentation Pathway demonstrating the conservation of the deuterium label in the quantitation ion.

Validated Bioanalytical Protocol

This protocol utilizes Protein Precipitation (PPT) , which is cost-effective and high-throughput for plasma samples.[1] Lidocaine-d10 corrects for the variable recovery inherent in PPT.

Reagents

-

Working IS Solution: 100 ng/mL Lidocaine-d10 in Acetonitrile (precipitating agent).[1]

Step-by-Step Workflow

-

Aliquot: Transfer 50 µL of plasma (patient/animal) into a 1.5 mL centrifuge tube or 96-well plate.

-

Precipitation: Add 200 µL of Working IS Solution (Acetonitrile containing Lidocaine-d10).

-

Scientific Rationale: Adding the IS with the precipitating agent ensures the IS is present during the phase change, compensating for any entrapment of analyte in the protein pellet.

-

-

Vortex: Mix vigorously for 30 seconds (1500 rpm).

-

Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

-

Dilution (Optional): Dilute 1:1 with Water (0.1% Formic Acid) to improve peak shape on early-eluting gradients.

-

Injection: Inject 5 µL onto the LC-MS/MS.

LC-MS/MS Parameters (Thermo/Sciex Compatible)

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: 5% B to 95% B over 3 minutes.

Synthesis & Quality Control

Understanding the synthesis helps in troubleshooting impurities. Lidocaine-d10 is synthesized via N-alkylation using deuterated reagents.[1]

Figure 2: Synthetic route highlighting the introduction of the isotopic label in the final substitution step.

Self-Validating QC Checks

-

Isotopic Purity Check: Inject a high concentration of Lidocaine-d10 (1 µg/mL) and monitor the transition 245

86.[1] -

Retention Time Lock: Lidocaine-d10 and Lidocaine-d0 should co-elute. A shift > 0.05 min suggests chromatographic issues or a "deuterium isotope effect" (rare with C18, but possible).[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 49849768, Lidocaine d10. Retrieved from [Link][1]

-

Galarini, R., et al. (2016).[1][3] Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. Retrieved from [Link][1]

-

Putnam, W., et al. (2019).[1] Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Lidocaine d10 CAS number 851528-09-1 properties

Topic: Lidocaine-d10 (CAS 851528-09-1): Properties, Synthesis, and Bioanalytical Applications Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Executive Summary

Lidocaine-d10 (CAS 851528-09-1) is the fully deuterated diethyl-analog of lidocaine, a standard-of-care local anesthetic and Class Ib antiarrhythmic agent.[2][3] In pharmaceutical development and clinical toxicology, Lidocaine-d10 serves as the critical Internal Standard (IS) for the quantitation of lidocaine in biological matrices (plasma, serum, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Its +10 Da mass shift, derived from ten deuterium atoms located on the diethylamino moiety, provides optimal spectral resolution from the native analyte (MW 234.34), eliminating cross-talk interference while maintaining chromatographic behavior nearly identical to the non-deuterated parent.[3] This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing Lidocaine-d10 in high-throughput bioanalysis.[3]

Chemical Profile & Physicochemical Properties

Lidocaine-d10 is chemically defined as 2-(diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide .[1][3][4] The deuterium labeling is strategically placed on the terminal ethyl groups to ensure the label is retained in the primary mass spectrometry fragment ions used for quantitation.[3]

Table 1: Technical Specifications of Lidocaine-d10

| Property | Specification | Notes |

| CAS Number | 851528-09-1 | Specific to the N,N-diethyl-d10 isotopologue.[1][2][3][5][6][7][8] |

| Chemical Formula | C₁₄H₁₂D₁₀N₂O | Native: C₁₄H₂₂N₂O |

| Molecular Weight | 244.40 g/mol | Native: 234.34 g/mol (+10.06 Da shift).[1][3] |

| Appearance | White to Off-White Solid | Hygroscopic; store desiccated.[3] |

| Solubility | DMSO (>20 mg/mL), Methanol, Water | High solubility in polar organic solvents.[1][3] |

| pKa | 7.9 (Basic) | Similar to native; protonates at physiological pH.[1][3] |

| LogP | ~2.4 | Lipophilic; suitable for Reverse Phase LC.[1][3] |

| Storage | -20°C (Freezer) | Stable for >3 years if protected from moisture.[1][3] |

Synthesis and Isotopic Integrity

The synthesis of Lidocaine-d10 follows a convergent pathway designed to maximize isotopic incorporation and minimize "scrambling" (loss of deuterium).[1][3] The core strategy involves the alkylation of an alpha-chloro amide intermediate with fully deuterated diethylamine.[3]

Synthesis Workflow

-

Acylation: 2,6-Dimethylaniline is reacted with chloroacetyl chloride to form

-chloro-2,6-dimethylacetanilide.[3][9] -

Amination (Label Incorporation): The intermediate is treated with diethylamine-d10 (typically generated from ethyl-d5 bromide) under basic conditions.[1][3] This step introduces the stable isotope tag.[3][8]

Figure 1: Synthetic Route and Label Incorporation

Caption: Convergent synthesis of Lidocaine-d10. The d10 label is introduced in the final amination step using deuterated diethylamine.

Bioanalytical Application: LC-MS/MS Methodology

The primary utility of Lidocaine-d10 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.[1][3]

Mass Spectrometry Logic (MRM Transitions)

In positive electrospray ionization (ESI+), Lidocaine-d10 forms a singly charged protonated precursor

Critical Note: The fragment ion shifts from 86 to 96 because the diethyl group (containing the 10 deuteriums) is part of the generated fragment.[3] This confirms the stability of the label during fragmentation.[3]

Figure 2: LC-MS/MS Fragmentation and Detection Logic

Caption: MRM transitions for Native Lidocaine vs. Lidocaine-d10. The +10 Da shift is conserved in the product ion.

Isotope Effect & Chromatography

Deuterium is slightly more lipophilic than hydrogen, but it has a smaller molar volume.[3] In Reverse Phase Chromatography (C18), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts (a phenomenon known as the Deuterium Isotope Effect).[1][3]

-

Expectation: Lidocaine-d10 may elute 0.05–0.1 minutes before native lidocaine.[1][3]

-

Impact: This separation is negligible for quantification but ensures that the IS experiences the same matrix suppression zone as the analyte.[3]

Experimental Protocol: Validated Extraction & Analysis

This protocol outlines a "dilute-and-shoot" or Protein Precipitation (PPT) method, which is standard for high-throughput clinical analysis.[3]

Reagents

-

Extraction Solvent: Acetonitrile containing 0.1% Formic Acid.[1][3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

Stock Preparation:

-

Dissolve 1.0 mg Lidocaine-d10 in 1.0 mL Methanol to generate a 1.0 mg/mL (free base equivalent) master stock.

-

Store at -20°C.

-

Self-Validation Check: Verify concentration by UV absorbance or comparison against a certified reference standard.

-

-

Internal Standard Working Solution (ISWS):

-

Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

-

Add 150 µL of the ISWS (Acetonitrile + Lidocaine-d10).[1][3]

-

Vortex vigorously for 30 seconds to precipitate proteins.[1][3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Dilute with 100 µL of Water (to match initial mobile phase strength).[1][3]

-

-

LC-MS/MS Parameters:

Troubleshooting & Best Practices

-

Cross-Talk Interference:

-

Symptom:[9][12][11][13][14] Signal in the Lidocaine-d10 channel when injecting a high concentration of native Lidocaine (or vice versa).[1][3]

-

Cause: Impurity in the d10 standard (e.g., presence of d9 or d0) or isotopic contribution of native C13 isotopes.[1][3]

-

Solution: The +10 Da shift is sufficient to avoid C13 overlap (which only contributes ~1.1% per carbon).[1][3] If interference is seen, check the isotopic purity of the d10 standard (should be >99% atom D).[1][3]

-

-

Scrambling:

References

-

National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 46782059, Lidocaine-d10 Hydrochloride. Retrieved from [Link]

-

Farmacia Journal. (2022). A Novel LC-MS/MS Analytical Method for Simultaneous Detection of Articaine, Lidocaine and Metabolites. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Lidocaine-d10 Hydrochloride | C14H23ClN2O | CID 46782059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. LIDOCAINE-D10 (N,N-DIETHYL-D10) | 851528-09-1 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. targetmol.com [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. researchgate.net [researchgate.net]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102070483B - Method for preparing lidocaine - Google Patents [patents.google.com]

- 14. JPH11222427A - Stabilization of aqueous solution of lidocaine or its salt and aqueous solution of lidocaine or its salt - Google Patents [patents.google.com]

Technical Guide: Lidocaine vs. Lidocaine-d10 Internal Standard in Bioanalysis

Executive Summary

This technical guide delineates the critical distinctions between Lidocaine (the analyte) and Lidocaine-d10 (the Stable Isotope Labeled Internal Standard, or SIL-IS). While chemically nearly identical, their roles in quantitative bioanalysis are diametrically opposed: Lidocaine is the target of measurement, while Lidocaine-d10 is the metrological anchor that ensures accuracy.

This guide is designed for analytical scientists developing LC-MS/MS assays for pharmacokinetic (PK) or therapeutic drug monitoring (TDM) studies.[1] It moves beyond basic definitions to explore the mechanistic reasons for selecting a d10-analog over d3-analogs, the physics of deuterium isotope effects in chromatography, and the precise validation protocols required by regulatory bodies like the FDA and EMA.

Part 1: Molecular Mechanics & Physicochemical Distinction

To understand the analytical behavior of these compounds, one must first understand their structural divergence. Lidocaine is a monobasic amide local anesthetic.[1] Lidocaine-d10 is its isotopologue, where ten hydrogen atoms on the diethylamine tail are replaced by deuterium (

Structural Comparison and Fragmentation Logic

In Triple Quadrupole Mass Spectrometry (LC-MS/MS), quantification relies on Multiple Reaction Monitoring (MRM).[1] The instrument filters a precursor ion (parent) and a specific product ion (fragment).

-

Lidocaine: The primary fragmentation occurs at the amide bond, releasing the diethylamino tail.

-

Lidocaine-d10: The deuterium labels are located specifically on this diethylamino tail.[1][2] Consequently, both the precursor and the fragment ion shift by mass, ensuring zero cross-talk in the detector.

Figure 1: Structural Fragmentation and MRM Transition Logic

Caption: Comparative fragmentation pathways showing the mass shift retention in the product ion, essential for selectivity.

Physicochemical Data Table

| Property | Lidocaine (Analyte) | Lidocaine-d10 (IS) | Impact on Analysis |

| Chemical Formula | +10 Da mass shift prevents isotopic overlap.[2] | ||

| Monoisotopic Mass | 234.17 Da | 244.23 Da | Distinct precursor isolation in Q1 MS. |

| pKa (Basic Amine) | ~7.9 | ~7.9 | Identical pH extraction efficiency. |

| LogP (Lipophilicity) | 2.44 | ~2.40 | Deuterated compounds are slightly less lipophilic. |

| Retention Time | ~2.90 min | ~2.88 min | Isotope Effect: d10 may elute slightly earlier (1-2 sec) but remains within the suppression window.[1] |

Part 2: The Role of the Internal Standard

Why use Lidocaine-d10 instead of a cheaper structural analog (like Mepivacaine) or a d3-labeled isotope?

Compensation for Matrix Effects

In ESI (Electrospray Ionization), phospholipids and salts in plasma can suppress ionization. Because Lidocaine-d10 co-elutes (or elutes extremely close) to the analyte, it experiences the exact same suppression or enhancement.

-

Protocol: You calculate the Area Ratio (Analyte Area / IS Area). If matrix suppression drops the Analyte signal by 50%, it also drops the IS signal by 50%. The ratio remains constant, preserving accuracy.

Isotopic Cross-Talk (The "d10 Advantage")

Natural carbon (

-

The Risk with d3-Lidocaine: A high concentration of Lidocaine will have significant M+1, M+2, and M+3 isotopes.[1] The M+3 isotope of the analyte could bleed into the d3-IS channel, falsely elevating the IS signal and skewing quantification.

-

The d10 Solution: A +10 Da shift places the IS mass far beyond the natural isotopic envelope of the analyte, ensuring absolute spectral purity even at high analyte concentrations (e.g., overdose toxicology).

Figure 2: Analytical Workflow and Error Correction

Caption: Workflow demonstrating how Lidocaine-d10 compensates for extraction variability and ionization suppression.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is derived from standard bioanalytical practices compliant with FDA Bioanalytical Method Validation guidelines.

Sample Preparation (Protein Precipitation)

-

Matrix: Human Plasma (K2EDTA).[1]

-

Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Step 2: Add 20 µL of Lidocaine-d10 Working Solution (e.g., 500 ng/mL in Methanol).[1] Vortex gently.

-

Step 3: Add 300 µL of Acetonitrile (precipitation agent).[1] Vortex for 1 min at high speed.

-

Step 4: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

-

Step 5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water (Dilution prevents peak solvent effects).

Chromatographic Conditions

-

Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Acetate.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (Source: ESI Positive)

| Parameter | Setting |

| Spray Voltage | 3500 - 4500 V |

| Capillary Temp | 300°C |

| Analyte MRM | 235.1 |

| IS (d10) MRM | 245.1 |

| Dwell Time | 50 - 100 ms per transition |

Part 4: Validation & Regulatory Considerations[1]

When submitting data to the FDA or EMA, the use of Lidocaine-d10 must be validated according to ICH M10 or FDA 2018 guidelines.

Key Validation Tests for Internal Standards:

-

IS Interference: Inject a "Blank + IS" sample. Check for interference in the Analyte channel (Cross-talk). It must be < 20% of the LLOQ (Lower Limit of Quantification) area.

-

Reverse Interference: Inject a ULOQ (Upper Limit of Quantification) sample of pure Lidocaine (no IS). Check the IS channel. Signals must be < 5% of the average IS response. This proves d10 is sufficiently mass-shifted.

-

Matrix Factor (MF): Calculate the IS-normalized MF.

The CV of the IS-normalized MF across 6 different lots of plasma should be < 15%.[1]

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

-

Galarini, R., et al. (2016).[3] Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science. [Link]

-

Reddy, B. P., et al. (2019). Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Lidocaine-d10 Isotope Labeling & Bioanalytical Stability

Executive Summary

This technical guide provides a comprehensive analysis of Lidocaine-d10 (Diethyl-d10), the industry-standard internal standard (IS) for the bioanalysis of lidocaine. Unlike generic protocols, this document focuses on the mechanistic reasons for isotope positioning, the specific fragmentation dynamics that ensure data integrity, and the stability profiles required for regulated drug development environments (GLP/GMP).

Structural Anatomy & Labeling Logic[1]

The Isotope Labeling Position

Commercially available Lidocaine-d10 (CAS: 851528-09-1) is labeled exclusively on the

-

Chemical Name: 2-(Diethylamino-d10)-N-(2,6-dimethylphenyl)acetamide.[1]

-

Label Distribution: Two ethyl groups (

) are fully deuterated to ( -

Total Deuterium Count: 10.

Mechanistic Rationale for Diethyl Labeling

The choice of the diethyl group over the aromatic ring (xylidine moiety) is deliberate and functional:

-

Mass Shift (+10 Da): A +10 Da shift provides ample separation from the native isotope envelope (M+0, M+1, M+2) of lidocaine (MW 234.34). This eliminates "cross-talk" caused by natural isotopic abundance, a common issue with d3 or d4 labeled standards.

-

Fragmentation Retention: In Electrospray Ionization (ESI+), the primary fragmentation pathway involves the cleavage of the amide bond. The charge is retained on the diethylaminoethyl portion. Because the label is on this specific fragment, the daughter ion also retains the mass shift, allowing for specific Multiple Reaction Monitoring (MRM).

Structural Visualization

The following diagram illustrates the chemical structure and the specific location of the deuterium labels.

Figure 1: Structural logic of Lidocaine-d10 labeling targeting the diethyl moiety.[2]

Mass Spectrometry Dynamics

Fragmentation Pathway & Transitions

In LC-MS/MS (Triple Quadrupole), Lidocaine-d10 acts as a surrogate that mimics the ionization and fragmentation of the analyte.

-

Ionization (ESI+): Forms

. -

Collision Induced Dissociation (CID): The amide bond breaks.[2] The charge is stabilized on the tertiary amine of the diethylaminoethyl chain.

Crucial Validation Point: The daughter ion for Lidocaine is

Transition Table

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Label Retention |

| Lidocaine | 235.2 | 86.1 | 15-25 | N/A |

| Lidocaine-d10 | 245.2 | 96.1 | 15-25 | Retained |

| Prilocaine (Interference) | 221.2 | 86.1 | - | No |

Fragmentation Logic Diagram

Figure 2: Comparative fragmentation pathways showing retention of the d10 label in the product ion.

Stability Profile

Chemical Stability (H/D Exchange)

A primary concern with deuterated standards is Back-Exchange —the replacement of Deuterium (D) with Hydrogen (H) from the solvent (water/methanol).

-

Mechanism: The deuteriums in Lidocaine-d10 are bonded to Carbon atoms (C-D bonds) on the ethyl chains. These are non-exchangeable under standard LC-MS conditions (pH 2–8).

-

Contrast: Deuteriums attached to Heteroatoms (N-D or O-D) exchange rapidly. Since Lidocaine-d10 labels are aliphatic, the stock solution is stable in aqueous methanol for >12 months at -20°C.

Metabolic Stability (In-Vivo Limitations)

While chemically stable, Lidocaine-d10 has specific limitations in metabolic studies due to the Kinetic Isotope Effect (KIE) and metabolic pathways.

-

Metabolic Route: Lidocaine is metabolized by CYP3A4 via N-deethylation to form MEGX (Monoethylglycinexylidide).

-

The Problem: This reaction removes one of the ethyl groups.

-

Result: The metabolite loses 5 deuteriums.[2]

-

Implication: Lidocaine-d10 cannot be used to track the metabolite MEGX quantitatively if the pathway involves removing the label.

-

-

Guidance: Use Lidocaine-d10 strictly for quantifying the parent drug. If quantifying MEGX, use a specific MEGX-d5 standard.

Experimental Workflow & Protocol

Reagent Preparation

Stock Solution (1.0 mg/mL):

-

Weigh 1.0 mg Lidocaine-d10 HCl (Correct for purity and salt form; MW 280.86 for HCl salt vs 244.4 for free base).

-

Dissolve in 1.0 mL Methanol (HPLC Grade).

-

Storage: -20°C or -80°C. Stable for >2 years (Cayman Chemical, 2023).

Working Internal Standard (WIS):

-

Dilute Stock to 50–100 ng/mL in 50% Methanol/Water.

-

Note: Prepare fresh weekly to prevent adsorption to glass/plastic at low concentrations.

Extraction Protocol (Protein Precipitation)

This method is self-validating and minimizes matrix effects.

-

Aliquot: 50 µL Plasma/Serum.

-

Spike: Add 20 µL WIS (Lidocaine-d10). Vortex 10s.

-

Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).

-

Agitate: Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

-

Inject: Transfer supernatant to vial; Inject 2-5 µL.

Bioanalytical Workflow Diagram

Figure 3: Step-by-step bioanalytical workflow ensuring IS equilibration.

Validation & Troubleshooting

Cross-Signal Contribution (Cross-Talk)

According to FDA/EMA Bioanalytical Method Validation guidelines, the IS must not interfere with the analyte and vice versa.

-

Test 1 (IS Interference): Inject a blank sample spiked only with Lidocaine-d10 at the working concentration.

-

Test 2 (Analyte Interference): Inject a ULOQ (Upper Limit of Quantitation) sample of Lidocaine without IS.

-

Acceptance Criteria: Signal at the IS transition (245>96) must be < 5% of the average IS response.

-

Troubleshooting Retention Time Drifts

If Lidocaine-d10 and Lidocaine elute at slightly different times:

-

Cause: Deuterium Isotope Effect on lipophilicity.[2] Deuterated compounds are slightly less lipophilic than protium analogs.

-

Observation: Lidocaine-d10 may elute 0.05–0.1 min earlier than native lidocaine on C18 columns.

-

Resolution: This is normal. Ensure the integration window covers both peaks. Do not force them to align perfectly if the resolution is high.[2]

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Wagih, M. E., et al. (2016). "Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids."[2] Journal of Chromatographic Science. [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 49849768, Lidocaine d10. [Link]

-

Powell, M. F. (1987).[9][10] "Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis."[9][10] Pharmaceutical Research. [Link][10]

Sources

- 1. Lidocaine-d10 Hydrochloride | C14H23ClN2O | CID 46782059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. cerritos.edu [cerritos.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Lidocaine d10 in Methanol vs. Acetonitrile

Executive Summary

The selection of an appropriate solvent is a foundational decision in the development of robust analytical methods, directly impacting the accuracy, precision, and reliability of results. This is particularly critical when handling isotopically labeled internal standards, such as Lidocaine d10, which are essential for quantitative bioanalysis and pharmacokinetic studies. This guide provides a comprehensive analysis of two common organic solvents, methanol and acetonitrile, for the dissolution of Lidocaine d10. By examining the interplay between the physicochemical properties of the solute and solvents, we offer a rationale-driven approach to solvent selection, moving beyond simple trial-and-error. This document provides field-proven insights, detailed experimental protocols, and practical recommendations tailored for researchers, scientists, and drug development professionals to optimize their analytical workflows.

Introduction: The Critical Role of Solvent Selection

In analytical chemistry, especially within the pharmaceutical industry, the preparation of stock and working solutions is the first and arguably one of the most critical steps. An improperly selected solvent can lead to incomplete dissolution, precipitation, or degradation of the analyte, introducing significant variability and error into the analytical workflow. Lidocaine d10, a deuterated form of the local anesthetic lidocaine, is widely used as an internal standard in mass spectrometry-based quantification of lidocaine in biological matrices. Its solubility characteristics are therefore of paramount importance.

The choice between methanol (a polar, protic solvent) and acetonitrile (a polar, aprotic solvent) is a frequent decision point in analytical laboratories. While both are effective at dissolving a wide range of organic molecules, their distinct chemical properties can lead to significant differences in solubility, chromatographic behavior, and ionization efficiency. This guide will dissect these differences in the context of Lidocaine d10, providing a framework for making an informed, scientifically sound solvent choice. This aligns with the principles of Analytical Quality by Design (AQbD) as outlined in guidelines like ICH Q14, which advocate for a systematic and knowledge-based approach to method development.[1][2][3]

Foundational Physicochemical Properties

To understand the solubility of Lidocaine d10, one must first consider the properties of the analyte and the solvents . The principle of "like dissolves like" is governed by intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Isotopic Labeling Note: The substitution of ten hydrogen atoms with deuterium in Lidocaine d10 results in a slightly higher molecular weight. However, it does not significantly alter the polarity, pKa, or the fundamental intermolecular forces the molecule can engage in. Therefore, for the purposes of solubility, the extensive data available for unlabeled lidocaine serves as a highly reliable proxy for Lidocaine d10.

| Property | Lidocaine | Lidocaine d10 | Methanol (MeOH) | Acetonitrile (ACN) |

| Molecular Formula | C₁₄H₂₂N₂O | C₁₄H₁₂D₁₀N₂O | CH₄O | C₂H₃N |

| Molecular Weight | 234.34 g/mol | ~244.4 g/mol [4] | 32.04 g/mol | 41.05 g/mol |

| Type | Tertiary Amine, Amide | Tertiary Amine, Amide | Polar, Protic Solvent | Polar, Aprotic Solvent |

| Key Features | H-bond acceptor sites (N, O) | H-bond acceptor sites (N, O) | H-bond donor & acceptor | H-bond acceptor (weak) |

| Polarity Index | ~5.1 (Calculated) | ~5.1 (Calculated) | 6.6[5] | 6.2[5] |

| Dipole Moment | ~2.9 D | ~2.9 D | ~1.7 D | ~3.9 D |

| Boiling Point | 180-182 °C @ 4 mmHg | N/A | 64.7 °C | 81.6 °C |

Solubility Comparison: A Mechanistic Perspective

Official pharmacopeial sources describe lidocaine (base) as "very soluble" in methanol and soluble in other organic solvents.[6][7] While precise quantitative values in g/L are not always readily published for organic solvents, these qualitative descriptors, grounded in standardized testing, provide a strong basis for comparison.

| Solvent | Qualitative Solubility of Lidocaine | Primary Intermolecular Forces | Rationale for Solubility |

| Methanol | Very Soluble [6][7] | Hydrogen Bonding, Dipole-Dipole | Methanol is an excellent hydrogen bond donor (from its -OH group) and acceptor. Lidocaine has two strong hydrogen bond acceptor sites: the carbonyl oxygen of the amide and the tertiary amine nitrogen. The strong hydrogen bonding between methanol and lidocaine is the primary driver for its high solubility. |

| Acetonitrile | Soluble | Dipole-Dipole | Acetonitrile possesses a very strong dipole moment but is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor. The primary interaction with lidocaine is through strong dipole-dipole forces.[8][9] While effective, this interaction is generally less energetic than the hydrogen bonding facilitated by methanol, leading to comparatively lower, though still substantial, solubility. |

Expert Insight: The term "very soluble" in pharmacopeial context (such as the USP) generally implies that less than 1 mL of solvent is required to dissolve 1 gram of solute. This indicates a very high degree of solubility for lidocaine in methanol, making it an excellent choice for preparing high-concentration stock solutions. Many commercially available certified reference solutions of Lidocaine d10 are supplied in methanol.

Practical Implications in Analytical Method Development

The choice of solvent extends beyond simple dissolution and has significant consequences for the entire analytical method.

High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, methanol and acetonitrile are the most common organic modifiers in the mobile phase. Their different properties can be leveraged to optimize separations.

-

Elution Strength: Acetonitrile generally has a higher elution strength than methanol, meaning it can elute compounds more quickly from a C18 column.[8] This can lead to shorter run times.

-

Viscosity & Pressure: Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures, resulting in higher system backpressure.[5][10] Acetonitrile is often favored for high-flow UHPLC applications to keep pressures within operational limits.[8]

-

Selectivity: The most critical difference is their effect on selectivity. As a protic solvent, methanol can engage in hydrogen bonding with analytes, which can alter the elution order compared to aprotic acetonitrile.[9] If co-elution of lidocaine with an interfering peak occurs using an acetonitrile-based mobile phase, switching to methanol is a powerful tool for changing the selectivity of the separation.[9]

-

Peak Shape: For basic compounds like lidocaine, methanol can sometimes improve peak tailing by more effectively masking residual silanol groups on the silica-based stationary phase through hydrogen bonding.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS applications, the solvent must not only be suitable for chromatography but also promote efficient ionization of the analyte.

-

Ionization Efficiency: In electrospray ionization (ESI), the solvent's ability to facilitate the formation of gas-phase ions is crucial. Acetonitrile's lower surface tension and viscosity generally lead to more efficient droplet formation and desolvation, often resulting in better ESI-MS sensitivity, particularly in positive ion mode, which is used for lidocaine.[11]

-

UV Cutoff: Acetonitrile has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), making it the superior choice for HPLC-UV methods requiring detection at low wavelengths.[5]

The decision-making process for solvent selection can be visualized as follows:

Sources

- 1. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. welch-us.com [welch-us.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Buy Lidocaine | 137-58-6 | >98% [smolecule.com]

- 8. chromtech.com [chromtech.com]

- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical Properties of Lidocaine-d10 Hydrochloride Salt

This guide provides a comprehensive overview of the core physical properties of Lidocaine-d10 hydrochloride salt, a deuterated analog of the widely used local anesthetic, Lidocaine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights. We will explore the compound's chemical identity, the nuanced effects of isotopic labeling on its physical characteristics, and standardized protocols for its empirical evaluation.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Lidocaine, an amide-type local anesthetic, has been a cornerstone of medical practice since the mid-20th century. Its mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the initiation and conduction of nerve impulses. In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope labeling is an indispensable tool.[1] Lidocaine-d10, where the ten hydrogen atoms on the two N-ethyl groups are replaced with deuterium, serves as an ideal internal standard for the quantification of lidocaine in biological matrices by mass spectrometry.[2] Its utility stems from the fact that it is chemically identical to the parent drug, ensuring it co-elutes chromatographically, but has a distinct, higher mass that allows it to be separately detected.[1]

Understanding the physical properties of this deuterated standard is critical for its correct handling, formulation, and application in quantitative assays. While the substitution of hydrogen with deuterium does not alter the fundamental chemical reactivity, it can introduce subtle changes in physical properties due to the "kinetic isotope effect" and differences in zero-point energy.[3]

Chemical Identity and Structural Elucidation

Lidocaine-d10 hydrochloride is the salt formed from the deuterated free base and hydrochloric acid. The deuterium atoms are specifically located on the two ethyl groups of the tertiary amine, a position that is not typically involved in metabolic cleavage, ensuring the label's stability during biological processing.

The key identifiers for Lidocaine-d10 hydrochloride are presented below in comparison to its non-deuterated counterpart.

| Property | Lidocaine Hydrochloride | Lidocaine-d10 Hydrochloride |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | 2-[bis(pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride[4] |

| CAS Number | 73-78-9 (Anhydrous); 6108-05-0 (Monohydrate)[5] | 1189959-13-4[6] |

| Molecular Formula | C₁₄H₂₃ClN₂O | C₁₄H₁₃D₁₀ClN₂O[7] |

| Molecular Weight | 270.80 g/mol (Anhydrous); 288.81 g/mol (Monohydrate)[8] | ~280.86 g/mol (Computed)[4] |

The Impact of Deuteration on Physical Properties

The replacement of hydrogen with deuterium, a heavier and more stable isotope, is the core modification in Lidocaine-d10. While this change is crucial for mass spectrometric differentiation, its effect on bulk physical properties like melting point and solubility is generally minimal. However, from a theoretical standpoint, some subtle effects are expected.

The C-D bond is stronger and has a lower zero-point energy than a C-H bond. For amines, it has been shown that β-deuteration (substitution on the carbon adjacent to the nitrogen) increases the basicity of the amine.[3][9] This is attributed to the lowered zero-point energy of the C-D bond adjacent to the nitrogen lone pair.[10] An increase in basicity corresponds to a lower pKa for the conjugate acid (the ammonium ion). This subtle electronic difference could lead to minor shifts in the pH-solubility profile of Lidocaine-d10 hydrochloride compared to the non-deuterated version, a factor that could be relevant in the preparation of precisely buffered analytical solutions.

Core Physical Properties

Direct, experimentally determined data for many physical properties of Lidocaine-d10 hydrochloride are not widely published in the scientific literature. In such cases, the properties of the well-characterized, non-deuterated Lidocaine hydrochloride serve as a highly reliable proxy. This approach is standard practice in research settings, predicated on the knowledge that heavy-atom isotope substitution has a negligible effect on macroscopic physical properties.

| Property | Value / Description | Source(s) |

| Appearance | White to off-white crystalline solid. | |

| Melting Point | 80-82 °C (Anhydrous) Note: Monohydrate form melts at 77-78 °C. | [11] |

| Solubility | Water: Easily soluble (≥ 60 mg/mL)[12] DMSO: Soluble (≥ 60 mg/mL)[12] Ethanol: Easily soluble Methanol: Very soluble Ether: Insoluble | [12] |

| pH of Solution | 4.0 - 5.5 in a 0.5% aqueous solution.[8] | [8] |

| Stability | The hydrochloride salt is stable under standard conditions. Aqueous solutions are stable and can withstand autoclaving. For long-term storage as a solid, a cool, dry environment (2-8°C) under an inert atmosphere is recommended. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C and are typically stable for at least one month.[12] | [12] |

Note: The properties listed above are for Lidocaine hydrochloride and are presented as the best available data for its deuterated analog.

Experimental Protocols for Physical Characterization

For laboratories requiring formal characterization or verification of a new batch of Lidocaine-d10 hydrochloride, the following standardized protocols are recommended.

Determination of Melting Point (Capillary Method)

The melting point provides a quick and reliable indication of purity. A sharp melting range (typically < 2°C) is indicative of a highly pure compound.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point. A small amount of the crystalline solid is finely crushed.

-

Capillary Loading: A capillary tube (sealed at one end) is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the bottom.

-

Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2°C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol determines the equilibrium solubility of the compound in water at a specific temperature, providing essential data for preparing stock solutions.

Methodology:

-

System Preparation: Add an excess amount of Lidocaine-d10 hydrochloride salt to a known volume of purified water (e.g., 10 mL) in a sealed vial. The excess is crucial to ensure saturation is reached.

-

Equilibration: The vial is agitated (e.g., using a shaker or stir plate) in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours).

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sampling: A precise aliquot (e.g., 1.00 mL) of the clear supernatant is carefully removed without disturbing the solid pellet.

-

Solvent Evaporation: The aliquot is transferred to a pre-weighed vial, and the water is evaporated to complete dryness under a stream of nitrogen or in a vacuum oven.

-

Final Weighing: The vial containing the dried residue is weighed.

-

Calculation: The solubility (in mg/mL) is calculated by subtracting the initial vial weight from the final weight and dividing by the volume of the aliquot taken.

Conclusion

References

-

ResearchGate. (n.d.). Chemical structure of lidocaine HCl. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2023). Lidocaine hydrochloride. Retrieved February 7, 2026, from [Link]

-

PCCA. (2021). Lidocaine vs. Lidocaine HCl. The PCCA Blog. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lidocaine-d10 Hydrochloride. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lidocaine d10. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Acanthus Research Inc. (n.d.). Lidocaine-D10 Hydrochloride. Retrieved February 7, 2026, from [Link]

- Perrin, C. L., & Ohta, B. K. (2008). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. The Journal of Organic Chemistry, 73(19), 7507–7514.

- Perrin, C. L., Ohta, B. K., & Kuperman, J. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Journal of the American Chemical Society, 125(49), 15008–15009.

- Perrin, C. L., & Ohta, B. K. (2005). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society, 127(38), 13162–13169.

-

Perrin, C. L., & Ohta, B. K. (2005). Stereochemistry of beta-deuterium isotope effects on amine basicity. PubMed. Retrieved February 7, 2026, from [Link]

- The Japanese Pharmacopoeia. (2016). Lidocaine. Official Monographs.

- Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2383.

- Pihlar, B., et al. (2007). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone.

- Not available.

- Not available.

- Godoy, V. G., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1118–1137.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidocaine-d10 Hydrochloride | C14H23ClN2O | CID 46782059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]

- 5. Lidocaine-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Lidocaine-D10 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 7. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 8. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lidocaine hydrochloride | CAS#:73-78-9 | Chemsrc [chemsrc.com]

- 11. abmole.com [abmole.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

High-Fidelity Quantification: Lidocaine-d10 Isotopic Purity & Application in LC-MS/MS

Executive Summary

This technical guide addresses the critical requirements for utilizing Lidocaine-d10 (N,N-diethyl-d10) as a Stable Isotope Labeled Internal Standard (SIL-IS) in bioanalytical assays. While generic guidelines exist, this document focuses on the specific mass spectral physics of Lidocaine, the necessity of the +10 Dalton mass shift to circumvent isotopic envelope overlap, and the strict isotopic purity thresholds required to validate methods according to FDA/EMA bioanalytical standards.

Part 1: The Physics of Isotopic Purity

In quantitative LC-MS/MS, the "perfect" internal standard behaves chemically identical to the analyte but is spectrally distinct. Lidocaine-d10 is the industry gold standard over Lidocaine-d3 or -d6 because of the Mass Shift Differential .

The "Cross-Signal" Hazard

The primary failure mode in SIL-IS usage is Cross-Signal Contribution (CSC) . This occurs in two directions:

-

Forward Contribution (Analyte

IS): High concentrations of native Lidocaine produce natural isotopes (M+1, M+2, etc.) that mimic the IS mass. -

Reverse Contribution (IS

Analyte): This is the critical purity parameter. Imperfectly synthesized Lidocaine-d10 contains traces of d0 (native), d1, or d2 isotopologues. If the IS is spiked at high concentrations to normalize matrix effects, these impurities appear as "native drug" in the blank, artificially elevating the Lower Limit of Quantification (LLOQ).

Why Lidocaine-d10?

Native Lidocaine (

-

Lidocaine-d3: Mass ~237. Risk: The M+3 isotope of native Lidocaine (due to naturally occurring

, -

Lidocaine-d10: Mass ~244.23 Da.[1] The +10 Da shift places the IS signal far beyond the significant isotopic envelope of the native drug, eliminating Forward Contribution. Therefore, the only remaining risk is Reverse Contribution (purity of the standard).

Part 2: Technical Specifications for Research

To ensure assay robustness, the Lidocaine-d10 reference material must meet the following strict criteria. These are not arbitrary; they are derived from the need to maintain signal-to-noise ratios at the LLOQ.

Table 1: Critical Quality Attributes (CQA)

| Parameter | Specification | Scientific Rationale |

| Chemical Structure | Lidocaine-(diethyl-d10) | Labeling on the diethylamine moiety ensures the label is retained in the specific fragment ion (m/z 96) used for MRM. |

| Chemical Purity | Non-lidocaine impurities compete for ionization charge (suppression) in the ESI source. | |

| Isotopic Enrichment | High enrichment minimizes the presence of d0-Lidocaine. | |

| Isotopic Distribution | d0 contribution < 0.1% | CRITICAL: If d0 > 0.1%, spiking the IS at 500 ng/mL adds >0.5 ng/mL of "native" drug, potentially failing the FDA requirement that blank response be <20% of LLOQ [1]. |

| Form | Hydrochloride Salt (HCl) | Enhanced water solubility for aqueous stock preparation; free base is prone to adsorption on glass surfaces. |

| Stability | No H-D Exchange | Deuterium on the ethyl groups is chemically stable. Avoid "acidic exchangeable" positions (e.g., amide N-H). |

Part 3: Validated Experimental Protocol

The following workflow integrates the d10 standard into a high-sensitivity plasma assay.

MRM Transition Logic

Lidocaine fragments primarily by cleaving the amide bond or the diethylamino group.

-

Native Lidocaine: Precursor 235.2 (

) -

Lidocaine-d10: Precursor 245.2 (

)

Note: If you use ring-labeled Lidocaine-d6, the fragment would still be 86.1, leading to "crosstalk" in the collision cell. Using diethyl-d10 ensures both Precursor AND Product ions are distinct.

Visualizing the Workflow

The following diagram illustrates the critical decision points where isotopic purity impacts the data.

Caption: Figure 1. Critical control point in Lidocaine-d10 workflow. High isotopic purity prevents false positives (d0 contribution) that invalidate the LLOQ.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve Lidocaine-d10 HCl in Methanol to 1 mg/mL.

-

Storage: -20°C in amber glass (prevents photodegradation).

-

-

Working Internal Standard (WIS):

-

Dilute stock to ~500 ng/mL in 50:50 Water:Methanol.

-

Validation Step: Inject this solution alone (Zero Sample). The signal at the Native transition (235.2

86.1) must be indistinguishable from noise [2].

-

-

Sample Processing (Protein Precipitation):

-

Aliquot 50

L plasma. -

Add 20

L WIS (Lidocaine-d10). -

Add 150

L Acetonitrile (precipitating agent). -

Vortex (1 min) and Centrifuge (10 min, 15k rcf).

-

-

LC-MS/MS Conditions:

-

Column: Kinetex C18 or equivalent (2.6

m, 50 x 2.1 mm). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[2]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Part 4: Regulatory Compliance & Validation

When submitting data to regulatory bodies (FDA/EMA), the isotopic purity of Lidocaine-d10 directly impacts the "Selectivity" and "Sensitivity" validation modules.

FDA Bioanalytical Method Validation (BMV) 2018

The FDA guidance explicitly states requirements for internal standards.

-

Interference Rule: The response of the interfering substances (including impurities in the IS) at the retention time of the analyte must be less than 20% of the analyte response at the LLOQ [1].

-

Calculation:

If your Lidocaine-d10 has 1% isotopic impurity, you will likely fail this test unless your LLOQ is very high.

Isotopic Scrambling Mechanism

The following diagram details why the +10 mass shift is chemically robust compared to ring-deuterated alternatives.

Caption: Figure 2. Specificity of the MRM transition. The diethyl-d10 label is retained in the product ion, ensuring total separation from native lidocaine signals.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubChem. (n.d.). Lidocaine-d10 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Metabolic Pathway & Bioanalysis of Lidocaine-d10 in Pharmacokinetic Studies

Executive Summary

Lidocaine-d10 (

This guide deconstructs the metabolic fate of Lidocaine-d10, specifically analyzing the impact of deuterium substitution on N-dealkylation pathways mediated by CYP3A4 and CYP1A2. We provide a rigorous analysis of the "Mass Shift Cascade" —the sequential loss of deuterated ethyl groups—and its implications for interference in downstream metabolite quantification (MEGX and GX). Furthermore, we detail a validated LC-MS/MS workflow designed to mitigate cross-talk and isotopic scrambling.

Part 1: Molecular Architecture & Isotopic Stability[1]

Structural Specification

Unlike Lidocaine-d3 (methyl-labeled) or Lidocaine-d6 (aromatic-labeled), Lidocaine-d10 is deuterated at the two

-

Chemical Name: 2-(diethylamino-

)-N-(2,6-dimethylphenyl)acetamide[1][2] -

Molecular Formula:

[1][3] -

Monoisotopic Mass: 244.23 Da (vs. 234.17 Da for native Lidocaine)[1]

-

Label Position: Two

groups attached to the tertiary amine.[1]

The Deuterium Kinetic Isotope Effect (DKIE)

Because the deuterium labels are located on the

-

Implication for Tracer Studies: If Lidocaine-d10 is co-administered with Lidocaine-d0 to subjects, the d10 variant will metabolize significantly slower (

), leading to artificially prolonged half-life ( -

Implication for Bioanalysis (IS): When added ex vivo as an internal standard, this metabolic stability is irrelevant, provided samples are processed immediately to prevent bench-top enzymatic degradation.[1]

Part 2: The Metabolic Cascade (Mass Shift Mapping)[1]

The metabolic pathway of Lidocaine-d10 mirrors the native drug but with distinct mass transitions. The primary route is oxidative

Step 1: Formation of MEGX-d5

Enzymes: CYP3A4 (major), CYP1A2 (minor).[1][4]

Mechanism: Hydroxylation of the

-

Substrate: Lidocaine-d10 (

245)[1][5] -

Product: Monoethylglycinexylidide-d5 (MEGX-d5)[1]

-

Mass Shift: Loss of

(+29 mass units + 5 deuteriums).[1] -

Resulting

: 217 (vs. 207 for native MEGX).[1]

Step 2: Formation of GX (The "Phantom Metabolite")

Enzymes: CYP3A4, CYP1A2.[6]

Mechanism: The remaining ethyl-

-

Substrate: MEGX-d5 (

217)[1] -

Mass Shift: Loss of the final

. -

Resulting

: 179 (Identical to native GX).[1]

CRITICAL WARNING: Because the final metabolite (GX) loses all deuterium labels, GX derived from the Internal Standard (Lidocaine-d10) is mass-spectrometrically indistinguishable from GX derived from the patient's native Lidocaine.[1] In metabolic flux studies, this creates a "blind spot." In bioanalysis, if the IS degrades, it will artificially inflate the analyte GX signal.

Visualization of the Pathway

The following diagram maps the structural evolution and mass shifts.

Figure 1: Metabolic trajectory of Lidocaine-d10 showing the sequential loss of deuterated ethyl groups.[1] Note the convergence to unlabeled GX.

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for the simultaneous quantification of Lidocaine and MEGX in human plasma, utilizing Lidocaine-d10 as the Internal Standard.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" methodology to minimize hydrolysis risks.[1]

-

Aliquot: Transfer

of patient plasma into a 96-well plate. -

IS Spike: Add

of Lidocaine-d10 Working Solution (-

Why: High concentration ensures signal stability even if matrix suppression occurs.[1]

-

-

Precipitation: Add

Acetonitrile (containing 0.1% Formic Acid).-

Why: Acidified ACN ensures full protein denaturation and breaks drug-protein binding (Lidocaine is ~70% protein bound).[1]

-

-

Agitation: Vortex for 5 minutes at 1200 RPM.

-

Clarification: Centrifuge at

for 10 minutes at -

Dilution: Transfer

supernatant to a fresh plate; dilute with

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

Column: Phenomenex Kinetex C18 (

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength |

| Flow Rate | 0.5 mL/min | Optimal for ESI efficiency |

| Run Time | 3.5 minutes | High throughput |

| Retention Time | Lidocaine: 1.8 min; MEGX: 1.5 min | MEGX elutes earlier (more polar) |

MRM Transitions (Mass Reaction Monitoring)

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Notes |

| Lidocaine-d0 | 235.2 | 86.1 | 25 | Diethylamino cleavage |

| Lidocaine-d10 (IS) | 245.3 | 96.2 | 25 | Specific d10 fragment |

| MEGX-d0 | 207.2 | 58.1 | 20 | Glycine fragment |

| MEGX-d5 | 217.2 | 63.1 | 20 | If monitoring IS metabolite |

Note on Cross-Talk: The transition

Workflow Diagram

Figure 2: Optimized "Crash & Shoot" bioanalytical workflow for Lidocaine-d10.[1]

Part 4: Troubleshooting & Quality Control[1]

Isotopic Purity Check

Commercial Lidocaine-d10 is typically

-

Test: Inject a high concentration of IS (

) without analyte. -

Monitor: The Lidocaine-d0 channel (

).[1] -

Acceptance: Signal in the analyte channel must be

of the Lower Limit of Quantification (LLOQ).

The "Back-Conversion" Myth

Researchers often fear the IS will convert back to the analyte. In the case of Lidocaine-d10

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Nelson, S. D., et al. (1975).[1][9] Primary and beta-secondary deuterium isotope effects in N-deethylation reactions. Journal of Medicinal Chemistry. [Link]

-

Wang, J. S., et al. (2000).[1] Lidocaine metabolism by human cytochrome P450s. Drug Metabolism and Disposition.[1][4][6][8][10][11] [Link]

-

Collins, S. et al. (2019).[1] Simultaneous quantification of lidocaine and metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. caymanchem.com [caymanchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. ClinPGx [clinpgx.org]

- 7. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 8. ClinPGx [clinpgx.org]

- 9. Primary and beta-secondary deuterium isotope effects in N-deethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of long-term infusions on lidocaine kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of lidocaine and bupivacaine and stable isotope labelled analogues: a study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Advantage: Enhancing Lidocaine Bioanalysis with Lidocaine-d10 in LC-MS for Superior Signal-to-Noise and Data Integrity

Abstract

In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and sensitivity is paramount. For the widely used local anesthetic, lidocaine, achieving reliable quantification in complex biological matrices presents a significant challenge due to the inherent variability of sample preparation and the pervasive issue of matrix effects in liquid chromatography-mass spectrometry (LC-MS). This in-depth technical guide elucidates the critical advantages of employing a stable isotope-labeled internal standard (SIL-IS), specifically Lidocaine-d10, to overcome these hurdles. We will delve into the mechanistic underpinnings of how Lidocaine-d10 enhances the signal-to-noise (S/N) ratio, mitigates matrix-induced signal suppression or enhancement, and ultimately ensures the generation of robust and defensible pharmacokinetic and toxicological data. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, a detailed experimental workflow, and the compelling rationale for integrating Lidocaine-d10 into their routine lidocaine bioanalytical methods.

The Imperative for an Internal Standard in Lidocaine LC-MS Analysis

The quantification of lidocaine in biological matrices such as plasma, serum, or tissue homogenates is a routine requirement in clinical and preclinical drug development.[1] LC-MS, with its high selectivity and sensitivity, has become the analytical technique of choice for this purpose. However, the journey of an analyte from the biological matrix to the detector is fraught with potential for variability. Sample preparation procedures, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce inconsistencies in analyte recovery.[2] Furthermore, during the ionization process in the mass spectrometer, co-eluting endogenous components from the matrix can interfere with the ionization of lidocaine, leading to a phenomenon known as the matrix effect. This can either suppress or enhance the analyte signal, leading to inaccurate quantification.[3]

To counteract these variables, the use of an internal standard (IS) is indispensable. An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible, is added to the sample at a known concentration at the earliest stage of the sample preparation process, and can be distinguished from the analyte by the detector.[4] By calculating the ratio of the analyte response to the IS response, variations introduced during the analytical workflow can be effectively normalized.

The Superiority of Lidocaine-d10 as a Stable Isotope-Labeled Internal Standard

While structurally similar analogs can be used as internal standards, the gold standard in LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5] For lidocaine analysis, Lidocaine-d10, in which ten hydrogen atoms are replaced with deuterium, is the exemplary choice. The near-identical physicochemical properties of Lidocaine-d10 to unlabeled lidocaine ensure that it co-elutes chromatographically and experiences the same degree of matrix effects and extraction recovery.[6] Because the mass spectrometer can easily differentiate between the mass-to-charge ratio (m/z) of lidocaine and Lidocaine-d10, it serves as the perfect "molecular anchor" to correct for analytical variability.[7]

The key advantages of using Lidocaine-d10 can be summarized as follows:

-

Mitigation of Matrix Effects: Co-eluting matrix components that suppress or enhance the ionization of lidocaine will have the same effect on Lidocaine-d10. The ratio of their signals, therefore, remains constant, leading to accurate quantification even in the presence of significant matrix effects.[8]

-

Correction for Extraction Variability: Any loss of analyte during sample preparation will be mirrored by a proportional loss of Lidocaine-d10, ensuring that the analyte/IS ratio remains a true reflection of the initial analyte concentration.

-

Improved Accuracy and Precision: By compensating for both physical and matrix-induced variations, Lidocaine-d10 significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[9]

-

Enhanced Signal-to-Noise Ratio at the Lower Limit of Quantification (LLOQ): While not directly increasing the absolute signal of lidocaine, the use of Lidocaine-d10 allows for confident and reproducible measurement at low concentrations. The consistent normalization provided by the internal standard effectively reduces the impact of baseline noise and analytical variability, thereby improving the effective signal-to-noise ratio and allowing for a lower and more robust LLOQ. For instance, a validated method can achieve an LLOQ of 0.5 ng/mL with a signal-to-noise ratio greater than 5.

Caption: A comparison of analytical workflows with and without an internal standard.

Experimental Workflow: A Validated Method for Lidocaine Quantification in Human Plasma

This section outlines a robust and validated LC-MS/MS method for the quantification of lidocaine in human plasma, employing Lidocaine-d10 as the internal standard.

Materials and Reagents

-

Lidocaine hydrochloride (Reference Standard)

-

Lidocaine-d10 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium acetate (Analytical Grade)

-

Human Plasma (K2-EDTA)

-

Milli-Q or equivalent purified water

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting lidocaine from plasma.

-

Thaw and Vortex: Allow frozen plasma samples to thaw completely at room temperature. Vortex each sample to ensure homogeneity.

-

Spike with Internal Standard: In a clean microcentrifuge tube, add 50 µL of the plasma sample. To this, add a predetermined amount of Lidocaine-d10 working solution (e.g., 20 µL of a 0.50 µg/mL solution).[8]

-

Precipitate Proteins: Add 200 µL of acetonitrile to the plasma/IS mixture.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase. This step can help to concentrate the analyte and improve sensitivity.

-

Injection: Inject an appropriate volume (e.g., 2-10 µL) of the final extract into the LC-MS/MS system.

Caption: A schematic of the protein precipitation sample preparation workflow.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of lidocaine and Lidocaine-d10. Optimization may be required for specific instrumentation.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., Kinetex EVO C18, 100 Å, 100 x 4.6 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution, optimized for separation from matrix components. A typical starting point is 80:20 (B:A).[8] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Lidocaine: m/z 235.1 → 86.2 Lidocaine-d10: m/z 245.1 → 96.2 |

| Collision Energy | Optimized for each transition |

Data Interpretation and the Signal-to-Noise Advantage in Practice

The use of Lidocaine-d10 provides a stable and reliable reference point for the quantification of lidocaine. The peak area of lidocaine is normalized to the peak area of Lidocaine-d10 for each sample. This ratio is then used to determine the concentration of lidocaine in the unknown samples by interpolation from a calibration curve prepared in the same biological matrix.

The practical advantage in terms of signal-to-noise is most evident at the lower limit of quantification (LLOQ). Without an internal standard, the absolute signal of lidocaine at low concentrations can be highly variable due to inconsistent recovery and matrix effects, making it difficult to distinguish from the background noise. With Lidocaine-d10, even if the absolute signals of both lidocaine and the internal standard are suppressed or enhanced, their ratio remains constant. This consistency allows for the reliable detection and quantification of lidocaine at low levels, effectively improving the functional signal-to-noise ratio and ensuring the integrity of the data.

Conclusion

In the demanding field of bioanalysis, the adoption of a stable isotope-labeled internal standard is not merely a recommendation but a necessity for generating high-quality, reproducible data. For the quantification of lidocaine by LC-MS, Lidocaine-d10 has proven to be an indispensable tool. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and ionization provides a robust internal reference that effectively corrects for a multitude of analytical variabilities. The resulting improvement in accuracy, precision, and the effective signal-to-noise ratio, particularly at the lower limit of quantification, empowers researchers to have greater confidence in their data and to make more informed decisions in the process of drug development. The methodologies and principles outlined in this guide provide a solid foundation for the implementation of Lidocaine-d10 in routine bioanalytical workflows, ultimately contributing to the generation of more reliable and defensible scientific outcomes.

References

-

A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (monoethylglycinexylidide (MEGX)) in serum. Journal of Chromatographic Science.

-

A sensitive and simple liquid chromatography—tandem mass spectrometry method is developed and validated for the determination of lidocaine in human plasma. ResearchGate.

-

High-Throughput Analysis of Lidocaine in Human Plasma Using Lidocaine-d6 as an Internal Standard by LC-MS. Benchchem.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

-

Validation of an HPLC/MS/MS Bioanalytical Method for the Quantitative Analysis of Lidocaine from Rat and Mini-Pig Plasma. ResearchGate.

-

HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. ResearchGate.

-

Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with tandem mass spectrometry. ORBi.

-

A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia Journal.

-

A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. PMC.

-

Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO.

-

Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PMC.

-

Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk. PubMed.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International.

-

Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.

-

Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org.

-

Quantitative chromatographic method development for residual lidocaine in topical systems and biological samples. PubMed.

-

Methodology Development for Lidocaine Quantification by LCMS/MS. IADR.

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

-

DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO).

-

Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lidocaine in Human Plasma Using Lidocaine-d10

Abstract

This application note details the development and full validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lidocaine in human plasma. The methodology employs lidocaine-d10 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for clinical research and therapeutic drug monitoring (TDM). The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] All validation parameters, including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, met the stringent acceptance criteria.

Introduction